
(Z)-(Octadec-9-enoato-O)oxoaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(Octadec-9-enoato-O)oxoaluminium is a coordination compound where an aluminium center is bonded to an octadec-9-enoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(Octadec-9-enoato-O)oxoaluminium typically involves the reaction of aluminium alkoxides or aluminium halides with octadec-9-enoic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. Common solvents used in the synthesis include toluene, hexane, or dichloromethane. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(Octadec-9-enoato-O)oxoaluminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of the aluminium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the octadec-9-enoate ligand is replaced by other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Major Products Formed
Oxidation: Aluminium oxide and various organic by-products.
Reduction: Reduced aluminium species and modified organic ligands.
Substitution: New aluminium-ligand complexes with different properties.
Applications De Recherche Scientifique
Chemistry
(Z)-(Octadec-9-enoato-O)oxoaluminium is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with bioactive molecules allows for targeted delivery and controlled release of therapeutic agents.
Medicine
The compound is investigated for its potential use in medical imaging and diagnostics. Its unique chemical properties enable it to act as a contrast agent in imaging techniques such as MRI and CT scans.
Industry
In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its ability to enhance the properties of these materials makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism by which (Z)-(Octadec-9-enoato-O)oxoaluminium exerts its effects involves the coordination of the aluminium center with various ligands. This coordination can alter the electronic and steric properties of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the aluminium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium stearate: Similar in structure but with a saturated fatty acid ligand.
Aluminium oleate: Similar in structure but with a different unsaturated fatty acid ligand.
Aluminium acetylacetonate: A coordination compound with a different type of ligand.
Uniqueness
(Z)-(Octadec-9-enoato-O)oxoaluminium is unique due to the presence of the octadec-9-enoate ligand, which imparts specific chemical properties such as enhanced reactivity and stability. This uniqueness makes it valuable in applications where other aluminium compounds may not be as effective.
Propriétés
Numéro CAS |
12393-01-0 |
|---|---|
Formule moléculaire |
C18H33AlO3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
oxoalumanyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);;/q;+1;/p-1/b10-9-;; |
Clé InChI |
AUXUFGOTIZTYEM-XXAVUKJNSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Al]=O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
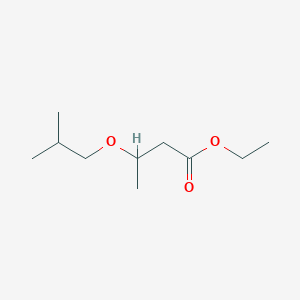
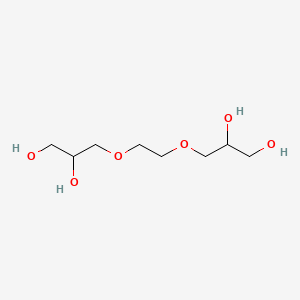
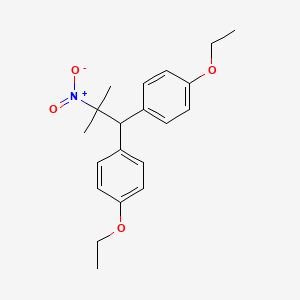

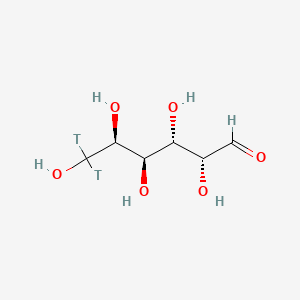
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)


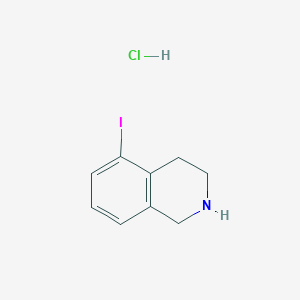
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
